2-Ethoxy-2,3,3,3-tetrafluoropropanamide
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Overview
Description
2-Ethoxy-2,3,3,3-tetrafluoropropanamide is a fluorinated organic compound with the molecular formula C5H7F4NO2. It is characterized by the presence of both ethoxy and tetrafluoropropanamide functional groups, making it a unique compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2,3,3,3-tetrafluoropropanamide typically involves the reaction of ethyl 2,3,3,3-tetrafluoropropanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2,3,3,3-tetrafluoropropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-ethoxy-2,3,3,3-tetrafluoropropanoic acid.
Reduction: Formation of 2-ethoxy-2,3,3,3-tetrafluoropropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2,3,3,3-tetrafluoropropanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Ethoxy-2,3,3,3-tetrafluoropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-methoxy-propanamide
- 2,2,3,3-Tetrafluoro-propanamide
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide
- 2-Bromo-2,3,3,3-tetrafluoro-propanamide
Uniqueness
2-Ethoxy-2,3,3,3-tetrafluoropropanamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-ethoxy-2,3,3,3-tetrafluoropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4NO2/c1-2-12-4(6,3(10)11)5(7,8)9/h2H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKUKZHFTQYNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)N)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10186-68-2 |
Source
|
Record name | 2-ETHOXY-2,3,3,3-TETRAFLUORO-PROPIONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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